An In-Depth Technical Guide to 4-Chloro-5,6-dimethylpyrimidine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Chloro-5,6-dimethylpyrimidine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-5,6-dimethylpyrimidine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. With the CAS Number 67434-65-5 and the IUPAC name 4-chloro-5,6-dimethylpyrimidine , this compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This document will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
A foundational understanding of the physicochemical properties of 4-Chloro-5,6-dimethylpyrimidine is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 67434-65-5 | Internal Data |
| IUPAC Name | 4-chloro-5,6-dimethylpyrimidine | Internal Data |
| Molecular Formula | C₆H₇ClN₂ | Internal Data |
| Molecular Weight | 142.59 g/mol | Internal Data |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
Synthesis and Purification: A Practical Approach
The synthesis of 4-Chloro-5,6-dimethylpyrimidine typically proceeds via the chlorination of the corresponding hydroxypyrimidine precursor, 5,6-dimethylpyrimidin-4-ol. This transformation is a cornerstone of pyrimidine chemistry, and while various chlorinating agents can be employed, phosphorus oxychloride (POCl₃) remains the most prevalent and effective reagent for this purpose.[1][2]
Rationale for Synthetic Strategy
The choice of phosphorus oxychloride is dictated by its high reactivity and its dual role as both a reagent and a solvent in many cases, driving the reaction to completion. The mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is subsequently displaced by a chloride ion. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and promoting a higher yield.[3]
Experimental Protocol: Synthesis of 4-Chloro-5,6-dimethylpyrimidine
This protocol is a representative procedure based on established methods for the chlorination of hydroxypyrimidines.[1][3][4]
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend 5,6-dimethylpyrimidin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Under a nitrogen atmosphere, slowly add N,N-diisopropylethylamine (DIPEA, 1.1 equivalents) dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction.
Step 2: Chlorination Reaction
-
After the addition of DIPEA is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-5,6-dimethylpyrimidine.
Caption: Synthesis workflow for 4-Chloro-5,6-dimethylpyrimidine.
Purification Strategies
The purity of 4-Chloro-5,6-dimethylpyrimidine is critical for its use in subsequent synthetic steps, particularly in the context of drug development where impurity profiles are strictly controlled.
Recrystallization: This is a common and effective method for purifying the crude product. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can be screened to find the optimal system.
Column Chromatography: For the removal of closely related impurities, silica gel column chromatography is the method of choice. A solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The separation can be monitored by TLC to collect the fractions containing the pure product.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~7.2 ppm (s, 1H): This singlet corresponds to the aromatic proton at the C2 position of the pyrimidine ring.
-
δ ~2.5 ppm (s, 3H): This singlet is attributed to the methyl protons at the C6 position.
-
δ ~2.3 ppm (s, 3H): This singlet corresponds to the methyl protons at the C5 position.
The simplicity of the predicted spectrum, with three distinct singlets, is a key identifier for this symmetrical molecule.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~165 ppm: Corresponds to the C4 carbon bearing the chlorine atom.
-
δ ~160 ppm: Attributed to the C6 carbon.
-
δ ~158 ppm: Corresponds to the C2 carbon.
-
δ ~125 ppm: Attributed to the C5 carbon.
-
δ ~23 ppm: Corresponds to the methyl carbon at the C6 position.
-
δ ~15 ppm: Corresponds to the methyl carbon at the C5 position.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak at m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[8] Fragmentation patterns would likely involve the loss of a methyl group (M-15) and subsequent fragmentation of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
~3050 cm⁻¹: C-H stretching of the aromatic proton.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
Reactivity and Applications in Drug Discovery
The reactivity of 4-Chloro-5,6-dimethylpyrimidine is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr). This makes it an exceptionally valuable intermediate for introducing a wide variety of functional groups onto the pyrimidine core, a common strategy in the design of kinase inhibitors and other therapeutic agents.[9][10]
Caption: Nucleophilic aromatic substitution on 4-Chloro-5,6-dimethylpyrimidine.
Role as a Kinase Inhibitor Scaffold
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the core structures of numerous approved kinase inhibitors.[11][12] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the hinge region of the kinase active site.
4-Chloro-5,6-dimethylpyrimidine provides a strategic starting point for the synthesis of such inhibitors. The chloro group at the C4 position can be readily displaced by various amines, alcohols, or thiols to introduce side chains that can extend into other pockets of the kinase active site, thereby modulating potency and selectivity. For instance, it can be envisioned as a key building block in the synthesis of analogues of successful pyrimidine-based kinase inhibitors like Dasatinib.[11]
Safety and Handling
As with any chlorinated organic compound, proper safety precautions must be observed when handling 4-Chloro-5,6-dimethylpyrimidine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-5,6-dimethylpyrimidine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis, well-defined reactivity, and the biological significance of the pyrimidine core make it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. This guide has provided a comprehensive overview of its key properties, synthesis, characterization, and applications, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this important chemical intermediate.
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